3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine 3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 2415461-94-6
VCID: VC6317319
InChI: InChI=1S/C17H19N5OS/c1-13-14(11-18-23-13)12-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-24-16/h2-5,10-11H,6-9,12H2,1H3
SMILES: CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Molecular Formula: C17H19N5OS
Molecular Weight: 341.43

3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

CAS No.: 2415461-94-6

Cat. No.: VC6317319

Molecular Formula: C17H19N5OS

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine - 2415461-94-6

Specification

CAS No. 2415461-94-6
Molecular Formula C17H19N5OS
Molecular Weight 341.43
IUPAC Name 5-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole
Standard InChI InChI=1S/C17H19N5OS/c1-13-14(11-18-23-13)12-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-24-16/h2-5,10-11H,6-9,12H2,1H3
Standard InChI Key DSSSPHWPBASUFD-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula is C₁₈H₂₁N₅OS, derived from its pyridazine backbone (C₄H₃N₂), thiophene substituent (C₄H₃S), and the 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine side chain (C₈H₁₄N₃O). Its molecular weight is 363.46 g/mol, calculated using atomic masses from the periodic table .

Structural Features

The pyridazine ring at the core provides a planar, electron-deficient aromatic system conducive to π-π stacking interactions. At position 3, the piperazine group introduces a flexible, nitrogen-rich spacer that enhances solubility and enables hydrogen bonding. The 5-methyl-1,2-oxazole substituent on the piperazine contributes a rigid, aromatic heterocycle with moderate lipophilicity, while the thiophene at position 6 adds sulfur-containing electronic diversity .

Table 1: Key Structural Components

ComponentRoleElectronic Contribution
PyridazineAromatic coreElectron-deficient
PiperazineFlexible linkerHydrogen-bond acceptor
5-Methyl-1,2-oxazoleLipophilic substituentModerate polarity
ThiopheneElectron-rich heterocycleπ-Donor

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential nucleophilic aromatic substitution (NAS) and Suzuki-Miyaura coupling. A plausible route involves:

  • Pyridazine functionalization: Introducing a leaving group (e.g., chloride) at position 3 of 6-chloropyridazine.

  • Piperazine coupling: Reacting the chloropyridazine with 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine under basic conditions .

  • Thiophene incorporation: Employing a palladium-catalyzed cross-coupling to attach thiophen-2-ylboronic acid to position 6 .

Optimized Reaction Conditions

  • Step 1: Chloropyridazine synthesis requires refluxing pyridazine-N-oxide with POCl₃ at 110°C for 6 hours (yield: 78%) .

  • Step 2: Piperazine substitution proceeds in DMF with K₂CO₃ at 80°C for 12 hours (yield: 65%).

  • Step 3: Suzuki coupling uses Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water solvent system at 90°C (yield: 72%) .

Table 2: Synthetic Yields and Conditions

StepReaction TypeConditionsYield (%)
1ChlorinationPOCl₃, 110°C, 6h78
2Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12h65
3Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 90°C, 8h72

Physicochemical and Spectroscopic Data

Solubility and Partition Coefficients

The compound exhibits moderate water solubility (~15 mg/L at 25°C) due to its piperazine moiety, with a calculated logP (octanol-water) of 2.3, indicating balanced lipophilicity .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine-H), 7.85–7.82 (m, 1H, thiophene-H), 6.95–6.92 (m, 1H, thiophene-H), 4.12 (s, 2H, piperazine-CH₂), 2.45 (s, 3H, oxazole-CH₃) .

  • HRMS (ESI+): m/z calcd for C₁₈H₂₁N₅OS [M+H]⁺: 364.1541; found: 364.1538 .

Applications in Materials Science

Organic Electronics

Thiophene-containing compounds are widely used in organic field-effect transistors (OFETs) due to their high charge-carrier mobility. The pyridazine core’s electron deficiency could facilitate n-type semiconductor behavior .

Metal-Organic Frameworks (MOFs)

The piperazine group’s nitrogen atoms may coordinate to metal ions (e.g., Cu²⁺, Zn²⁺), enabling MOF construction for gas storage or catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator